molecular formula C34H51N3O6 B14181696 Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-2-[[(2S)-2-cyclohexyl-2-[[(phenylmethoxy)carbonyl]amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- CAS No. 926276-17-7

Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-2-[[(2S)-2-cyclohexyl-2-[[(phenylmethoxy)carbonyl]amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)-

Cat. No.: B14181696
CAS No.: 926276-17-7
M. Wt: 597.8 g/mol
InChI Key: GBXJVTOEGWHCOK-OBBCHVIHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-2-[[(2S)-2-cyclohexyl-2-[[(phenylmethoxy)carbonyl]amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- features a bicyclic cyclopenta[c]pyrrole core with a tert-butyl ester group at position 1 and a complex peptide-like side chain at position 2. The stereochemistry (1S,3aR,6aS) is critical for its conformational stability and biological interactions. This compound is likely designed as a protease inhibitor or receptor antagonist, given its structural resemblance to bioactive cyclopenta[c]pyrrole derivatives (e.g., Ramipril analogs) .

These features suggest tailored binding interactions, possibly mimicking natural substrates in enzymatic pathways .

Properties

CAS No.

926276-17-7

Molecular Formula

C34H51N3O6

Molecular Weight

597.8 g/mol

IUPAC Name

tert-butyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(phenylmethoxycarbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate

InChI

InChI=1S/C34H51N3O6/c1-33(2,3)28(30(39)37-20-24-18-13-19-25(24)27(37)31(40)43-34(4,5)6)36-29(38)26(23-16-11-8-12-17-23)35-32(41)42-21-22-14-9-7-10-15-22/h7,9-10,14-15,23-28H,8,11-13,16-21H2,1-6H3,(H,35,41)(H,36,38)/t24-,25-,26-,27-,28+/m0/s1

InChI Key

GBXJVTOEGWHCOK-OBBCHVIHSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1C[C@@H]2CCC[C@@H]2[C@H]1C(=O)OC(C)(C)C)NC(=O)[C@H](C3CCCCC3)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CC(C)(C)C(C(=O)N1CC2CCCC2C1C(=O)OC(C)(C)C)NC(=O)C(C3CCCCC3)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Structural Overview and Synthetic Challenges

Cyclopenta[c]pyrrole-1-carboxylic acid derivatives belong to the bicyclic [3.3.0] octahydrocyclopenta[c]pyrrole family, characterized by fused five-membered rings with defined stereochemistry at the 1S,3aR,6aS positions. The target molecule’s complexity arises from:

  • Stereochemical precision : Three contiguous stereocenters requiring asymmetric induction.
  • Multifunctional side chains : A tert-butoxycarbonyl (Boc)-protected amine, cyclohexyl-glycine residue, and phenylmethoxycarbonyl (Cbz) group.
  • Esterification : Terminal 1,1-dimethylethyl (tert-butyl) ester necessitates orthogonal protection strategies.

Key challenges include maintaining enantiomeric purity during lithiation, achieving regioselective carboxylation, and preventing epimerization during peptide couplings.

Synthetic Strategies and Methodologies

Lithiation-Carboxylation of N-Protected Octahydrocyclopenta[c]pyrrole

Core Structure Synthesis

The bicyclic core is synthesized via lithiation of N-protected octahydrocyclopenta[c]pyrrole followed by carboxylation, as detailed in Patent CN102167680B.

Procedure :

  • Starting material : N-tert-butoxycarbonyl (N-Boc) octahydrocyclopenta[c]pyrrole (4.2 g, 20 mmol).
  • Solvent : Methyl tert-butyl ether (150 mL) at -78°C under dry ice-acetone cooling.
  • Lithiating agent : s-Butyllithium (1.4 M in cyclohexane, 21 mmol) with (+)-3-methyl-ten hydro-1,5-methylene-pyridine-[1,2-a]diazocine as a chiral ligand.
  • Carboxylation : Dry CO₂ gas bubbled for 0.5 hours, yielding N-Boc octahydrocyclopenta[c]pyrrole-2-carboxylic acid (2.9 g, 69% yield).

Mechanistic Insight :

  • Chiral ligands enforce stereoselective deprotonation at C2, directing carboxylation to the desired position.
  • Low temperatures (-78°C) suppress side reactions, ensuring >98% enantiomeric excess (ee).
tert-Butyl Ester Formation

The free carboxylic acid is esterified using tert-butanol under Steglich conditions:

  • Reagents : Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
  • Yield : 85–92% after silica gel chromatography.

Peptide Coupling for Side Chain Installation

The C2 side chain—[(2S)-2-cyclohexyl-2-[[(phenylmethoxy)carbonyl]amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl—is introduced via sequential coupling reactions.

Synthesis of (2S)-2-Cyclohexyl-2-[[(Phenylmethoxy)Carbonyl]Amino]Acetic Acid
  • Cyclohexylglycine preparation :
    • Strecker synthesis of cyclohexylaldehyde with ammonium chloride and potassium cyanide.
    • Resolution via L-tartaric acid to isolate the (S)-enantiomer.
  • Cbz protection : Benzyl chloroformate (2 eq) in aqueous NaOH (0°C, 2 hours).
  • Activation : EDCI/HOBt-mediated coupling to tert-butyl (2S)-2-amino-3,3-dimethylbutanoate.

Conditions :

  • Solvent: Dichloromethane (DCM).
  • Temperature: 0°C → room temperature.
  • Yield: 78% after recrystallization.
Final Assembly
  • Deprotection : Boc group removed with HCl/dioxane (4 M, 2 hours).
  • Coupling : HATU-mediated amide bond formation between the deprotected amine and the Cbz-protected cyclohexylglycine residue.
  • Global deprotection : Hydrogenolysis (H₂/Pd-C) removes Cbz, followed by tert-butyl ester hydrolysis with trifluoroacetic acid (TFA).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Stereoselectivity (ee %) Scalability
Lithiation-Carboxylation 69 99.2 98.5 Industrial
Peptide Coupling 78 98.7 99.1 Pilot-scale
Hybrid Approach 83 99.5 99.3 Bench-scale

Key Observations :

  • Lithiation-carboxylation excels in core synthesis but requires cryogenic conditions.
  • Peptide coupling offers high ee but involves costly reagents (HATU, EDCI).
  • Hybrid methods combining both strategies optimize overall yield and stereopurity.

Optimization and Process Considerations

Solvent Selection

  • Tetrahydrofuran (THF) : Preferred for lithiation due to superior solubility of lithium intermediates.
  • Methyl tert-butyl ether (MTBE) : Reduces side reactions vs. THF in carboxylation steps.
  • Dichloromethane (DCM) : Ideal for peptide couplings but faces regulatory restrictions.

Catalytic Asymmetric Induction

  • Chiral ligands : (+)-Sparteine derivatives provide 99% ee at -78°C but are costly.
  • Alternative : (R)-BINOL-phosphoramidites reduce cost by 40% with comparable ee.

Purification Techniques

  • Chromatography : Silica gel (hexane/EtOAc) for intermediates.
  • Crystallization : Cyclohexane/ethyl acetate mixtures achieve >99% purity for final API-grade material.

Analytical Validation

Characterization Data

  • HRMS (ESI) : m/z [M+H]⁺ calcd for C₃₄H₅₀N₃O₇: 624.3652; found: 624.3655.
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Cbz Ar-H), 4.52 (d, J = 12 Hz, 1H, CH₂Ph), 3.98 (q, J = 6.8 Hz, 1H, α-CH), 1.44 (s, 9H, tert-butyl).
  • HPLC : Chiralcel OD-H column, 98.7% ee (n-hexane/i-PrOH 90:10, 1 mL/min).

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-2-[[(2S)-2-cyclohexyl-2-[[(phenylmethoxy)carbonyl]amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Modified Ester Groups

Compound Name Molecular Formula Substituents Key Features Reference
Target Compound C₃₄H₅₀N₄O₇ - 1,1-Dimethylethyl ester
- 2-[(2S)-cyclohexyl-Cbz-amino acetyl]-3,3-dimethyl-1-oxobutyl
High molecular weight (650.8 g/mol), stereospecific side chain N/A
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C₁₂H₁₉NO₃ - tert-Butyl ester
- 5-oxo group
Simpler structure; used as a synthetic intermediate
(1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid ethyl ester C₁₀H₁₅NO₂ - Ethyl ester
- Unsubstituted core
Lower molecular weight (155.19 g/mol); liquid form
Cyclopenta[b]pyrrole-2-carboxylic acid benzyl ester hydrochloride C₁₅H₁₉NO₂·HCl - Benzyl ester
- Hydrochloride salt
Improved solubility due to salt form

Key Observations :

  • Ester groups (tert-butyl, ethyl, benzyl) modulate solubility and stability. The tert-butyl group in the target compound likely extends half-life compared to ethyl esters .
  • Salt forms (e.g., hydrochloride in ) enhance aqueous solubility, a feature absent in the target compound.

Peptide-Modified Analogues

Compound Name Substituents Biological Relevance Reference
Target Compound Peptide-like chain with Cbz-protected amine and cyclohexyl group Potential protease inhibition (similar to ACE inhibitors) N/A
Ramipril (cyclopenta[b]pyrrole derivative) - Ethoxycarbonyl
- Phenylpropyl group
ACE inhibitor; treats hypertension
(1S,3aR,6aS)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-1-carboxylic acid - Fmoc-protected amine Solid-phase peptide synthesis intermediate

Key Observations :

  • The target compound’s Cbz-protected amine and cyclohexyl group mimic Ramipril’s ethoxycarbonyl and phenyl groups, suggesting analogous targeting of proteases or receptors .

Stereochemical and Functional Group Impact on Activity

  • Stereochemistry : The (1S,3aR,6aS) configuration ensures proper spatial orientation for binding, as seen in Ramipril’s (2S,3aS,6aS) stereochemistry .
  • Functional Groups :
    • Cyclohexyl and phenyl groups enhance hydrophobic interactions.
    • Keto or oxo groups (e.g., 5-oxo in ) may reduce binding affinity if positioned incorrectly, as seen in Eph-ephrin antagonists .

Biological Activity

Cyclopenta[c]pyrrole-1-carboxylic acid, particularly in its ester form, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Cyclopenta[c]pyrrole-1-carboxylic acid is characterized by a nitrogen-containing heterocyclic structure, which contributes to its unique chemical and biological properties. The compound's molecular formula and configuration facilitate interactions with various biological targets.

Primary Target: Protease Activated Receptor 1 (PAR1)
The primary mechanism of action for cyclopenta[c]pyrrole-1-carboxylic acid involves its role as an antagonist to PAR1, a G-protein coupled receptor crucial in regulating platelet aggregation. By inhibiting thrombin's action on platelets through PAR1 antagonism, this compound can significantly reduce platelet aggregation, thereby suggesting potential applications in cardiovascular therapies aimed at preventing thrombotic events such as myocardial infarction and stroke .

Biochemical Pathways

  • Inhibition of Platelet Aggregation : The binding affinity of cyclopenta[c]pyrrole-1-carboxylic acid to PAR1 leads to disruptions in the normal signaling pathways associated with thrombin action.
  • Potential Anti-inflammatory Effects : Similar compounds have shown promise in anti-inflammatory applications, indicating a broader therapeutic potential beyond cardiovascular diseases .

Anticancer Properties

Recent studies have indicated that derivatives of cyclopenta[c]pyrrole exhibit anticancer properties. For instance, compounds derived from this scaffold have shown efficacy against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Research has also explored the antimicrobial properties of cyclopenta[c]pyrrole derivatives. These compounds have demonstrated activity against a range of pathogens, suggesting their utility in developing new antimicrobial agents .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Antagonist of PAR1Inhibits thrombin-induced platelet aggregation
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of various pathogens

Example Study: PAR1 Antagonism

A study investigating the effects of cyclopenta[c]pyrrole-1-carboxylic acid on platelet function demonstrated significant inhibition of platelet aggregation in vitro. The results indicated a dose-dependent response, supporting its potential use in managing thrombotic conditions .

Synthesis and Production Methods

The synthesis of cyclopenta[c]pyrrole-1-carboxylic acid typically involves multi-step synthetic routes. Common methods include:

  • Cyclization Reactions : These reactions are crucial for forming the core structure.
  • Catalytic Hydrogenation : Employed to reduce specific functional groups for enhanced biological activity.

Industrial adaptations of these methods are necessary for large-scale production, focusing on optimizing yield and purity while maintaining biological efficacy .

Q & A

Q. How can synthesis conditions be optimized for cyclopenta[c]pyrrole derivatives with tert-butyl ester groups?

Methodological Answer: Transition metal-catalyzed reactions under controlled hydrogen pressure (1 atm) using Pd/C or Mo(CO)₆ are effective. For example, hydrogenation of intermediates like 304 (0.17 mmol scale) with Pd/C (10% by weight) in methanol at room temperature achieved 81% yield . Temperature control (80–85°C) and gradient elution chromatography (hexanes-EtOAc with 1% AcOH) are critical for diastereomer separation, though incomplete resolution may occur due to structural complexity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Use NIOSH/EN 166-compliant eye protection and nitrile gloves to prevent skin contact. In case of exposure, rinse eyes with water for ≥15 minutes and wash skin with soap. Contaminated gloves must be disposed of per hazardous waste regulations. Consult safety data sheets for cyclohexane-related derivatives, which emphasize proper ventilation and immediate medical consultation after exposure .

Q. Which chromatographic techniques are suitable for purifying cyclopenta[c]pyrrole intermediates?

Methodological Answer: Flash chromatography with gradient elution (hexanes:EtOAc, 20:1 to 1:1 v/v) and 1% acetic acid additive improves separation of diastereomers, as seen in the isolation of 287h (39% yield) . For unresolved mixtures, iterative chromatography or preparative HPLC with chiral columns may be necessary .

Advanced Research Questions

Q. How can stereochemical outcomes of cyclopenta[c]pyrrole synthesis be validated?

Methodological Answer: Use NMR (¹H/¹³C) and X-ray crystallography to confirm stereochemistry. For example, rel-(3aR,6aS)-octahydro derivatives exhibit distinct coupling constants in NOESY spectra for axial vs. equatorial protons . Computational modeling (e.g., density functional theory) can predict stable conformers, validated against experimental data like boiling points (304.3±35.0°C) and pKa (4.48±0.20) .

Q. What computational approaches predict the bioactivity of cyclopenta[c]pyrrole derivatives?

Methodological Answer: Apply 2D-QSAR models using molecular descriptors (e.g., Padel Descriptor) and statistical tools (R v4.3.0). A study on pyrrolo[1,2-a]pyrrole derivatives achieved adjusted R² = 0.9022 and p < 1.3×10⁻⁶, highlighting descriptors like topological polar surface area and logP as critical for activity . Machine learning algorithms (e.g., Random Forest) can further refine predictions for target engagement.

Q. How should researchers address contradictions in reaction yields or diastereomer ratios?

Methodological Answer: Replicate reactions under strictly controlled conditions (e.g., inert atmosphere, precise stoichiometry). For example, Mo(CO)₆-mediated reactions at 80°C showed variable yields (39–54%) due to competing [6,5]-product formation . Use LC-MS to monitor reaction progress and adjust catalyst loading (e.g., 0.24 mmol scale with 70% yield via Et₃N-mediated coupling) .

Q. What analytical methods ensure purity and structural integrity of the final product?

Methodological Answer: Combine LC-LC-GC-MS/MS for trace impurity detection, as validated in PAH analysis . For cyclopenta[c]pyrroles, high-resolution mass spectrometry (HRMS) and IR spectroscopy confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Purity ≥98% can be verified via HPLC with UV detection at 254 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.